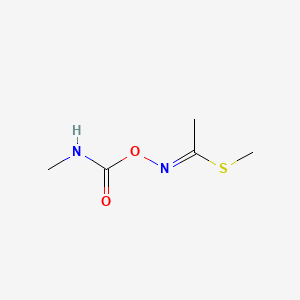

Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.

Methomyl is a carbamate pesticide. Methomyl is an Agricultural insecticide and nematocide. Methomyl belongs to the family of Carbamic Acids. These are compounds containing the carbamic acid structure.

A carbamate insecticide with anticholinesterase activity.

Lannate

CAS No.: 19928-35-9

Cat. No.: VC13361375

Molecular Formula: C5H10N2O2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19928-35-9 |

|---|---|

| Molecular Formula | C5H10N2O2S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |

| Standard InChI | InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |

| Standard InChI Key | UHXUZOCRWCRNSJ-DAXSKMNVSA-N |

| Isomeric SMILES | C/C(=N/OC(=O)NC)/SC |

| SMILES | CC(=NOC(=O)NC)SC |

| Canonical SMILES | CC(=NOC(=O)NC)SC |

| Colorform | White crystalline solid |

| Melting Point | 78 - 79 °C |

Introduction

Chemical Composition and Physicochemical Properties

Active Ingredient: Methomyl

Methomyl (C₅H₁₀N₂O₂S) is the core component of Lannate, constituting 90% of the formulation in the soluble powder (SP) variant and 20% in the liquid suspension (SL) formulation . As a carbamate insecticide, methomyl exhibits both contact and ingestion toxicity, targeting the central nervous system of insects through reversible inhibition of acetylcholinesterase. This inhibition leads to neurotransmitter accumulation, paralysis, and eventual death .

Table 1: Physicochemical Properties of Methomyl

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.21 g/mol | |

| Solubility in Water (25°C) | 58 g/L | |

| Vapor Pressure | Not determined | |

| Relative Density | 1.2946 | |

| LD₅₀ (Oral, Rat) | 23 mg/kg |

Mechanisms of Action and Efficacy

Neurotoxic Activity

Methomyl’s primary mode of action involves binding to acetylcholinesterase at synaptic junctions, preventing the breakdown of acetylcholine. This results in continuous nerve impulse transmission, leading to hyperexcitation, convulsions, and death in insects . The compound also exhibits ovicidal and larvicidal activity, making it effective against multiple developmental stages of Lepidoptera, Coleoptera, and Hemiptera pests .

Translaminar and Systemic Activity

Lannate demonstrates translaminar movement within plant tissues, enabling protection of both upper and lower leaf surfaces. This systemic activity ensures rapid uptake and distribution, enhancing efficacy against concealed pests such as leaf miners .

Application Methods and Crop-Specific Use

Foliar Spray and Chemigation

Lannate is applied via foliar sprays or chemigation systems. For overhead sprinkler chemigation, the EPA recommends applying 0.1–0.2 inches of water per acre to maintain high insecticide concentration . This method is particularly effective for crops like alfalfa, potatoes, and onions, where uniform water distribution is critical to avoid phytotoxicity .

Table 2: Application Rates for Select Crops

| Crop | Rate (kg/ha) | Target Pests | Source |

|---|---|---|---|

| Tomatoes | 0.45–0.9 | Helicoverpa zea, aphids | |

| Potatoes | 0.34–0.68 | Colorado potato beetle | |

| Citrus | 1.0–2.0 | Citrus thrips |

Resistance Management

To mitigate resistance, Lannate is often rotated with insecticides of different modes of action, such as neonicotinoids or spinosyns. The EPA label mandates a maximum of two applications per year for vegetables, with a 14-day interval between treatments .

Environmental and Ecotoxicological Impact

Aquatic Toxicity

Methomyl is highly toxic to aquatic organisms, with a 96-hour LC₅₀ of 0.63 mg/L for bluegill sunfish and 0.017 mg/L for Daphnia magna . Applications near water bodies are restricted to prevent runoff contamination .

Human Health Considerations

Acute Toxicity

Methomyl is classified as a Category 2 acute toxin (oral and inhalation), with fatal doses as low as 23 mg/kg in rats . Symptoms of exposure include dizziness, respiratory distress, and convulsions. First aid measures emphasize decontamination and immediate medical attention .

Chronic Exposure Risks

Role in Integrated Pest Management (IPM)

Lannate’s rapid knockdown effect and short residual activity (3–5 days) make it suitable for IPM programs targeting sporadic infestations. Its compatibility with biological controls, such as predatory beetles, is limited due to non-target toxicity, necessitating timed applications to minimize ecological disruption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume